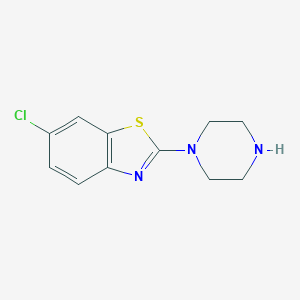

6-氯-2-哌嗪-1,3-苯并噻唑

描述

6-Chloro-2-piperazino-1,3-benzothiazole (6-Cl-2-PBZT) is a heterocyclic compound that has found its way into a variety of scientific applications. It is a member of the piperazino-benzothiazole family and is composed of a benzothiazole ring, a piperazine ring, and a chlorine atom. 6-Cl-2-PBZT has been studied for its potential uses in a variety of scientific fields, including organic synthesis, medicinal chemistry, and biochemistry.

科学研究应用

Field: Medicinal Chemistry

- Application : Benzothiazole derivatives, including 6-Chloro-2-piperazino-1,3-benzothiazole, are an important class of heterocyclic compounds. They have attracted strong interest due to their biological and pharmacological properties .

- Methods : The synthesis of benzothiazole derivatives involves various chemical reactions, including the reaction of 2-aminothiophenol with α-haloketones .

- Results : Benzothiazole derivatives have shown a wide range of biological activities, such as antimicrobial, anticancer, antifungal, anthelmintic, and anti-diabetic activities .

Field: Drug Discovery

- Application : Benzothiazole moieties, including 6-Chloro-2-piperazino-1,3-benzothiazole, are part of compounds showing numerous biological activities .

- Methods : The methods of application in drug discovery involve the synthesis of benzothiazole derivatives and testing their biological activities .

- Results : Various benzothiazoles such as 2-aryl benzothiazole have received much attention due to their unique structure and uses as radioactive amyloid imagining agents and anticancer agents .

Field: Green Chemistry

- Application : Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity .

- Methods : The development of synthetic processes is undoubtedly one of the most significant problems facing researchers. In this review paper, recent advances in the synthesis of benzothiazole compounds related to green chemistry from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO 2) as raw materials are provided .

- Results : Benzothiazole plays an important role in the field of medicinal chemistry and renders an extensive range of biological activities including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, anti-glutamate and anti-parkinsonism, anticonvulsant, muscle relaxant activities, neuroprotective, inhibitors of several enzymes and so on .

Field: Neuropharmacology

- Application : A series of 6-substituted-[3-substituted-prop-2-eneamido]benzothiazole and 6-substituted-2-[(1-acetyl-5-substituted)-2-pyrazolin-3-yl]aminobenzothiazole were synthesized and evaluated experimentally against maximal electroshock test .

- Methods : The compounds were synthesized using appropriate synthetic routes and evaluated using the maximal electroshock test .

- Results : The results of these tests are not specified in the source .

Field: Fluorescence Materials and Electroluminescent Devices

- Application : Benzothiazole derivatives are widely used as fluorescence materials and in electroluminescent devices due to their high pharmaceutical and biological activity .

- Methods : The synthesis of benzothiazoles involves various chemical reactions, including the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides .

- Results : The specific results or outcomes obtained for this application are not specified in the source .

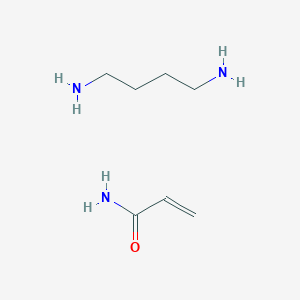

Field: Synthesis of Piperazine Derivatives

- Application : Piperazine derivatives, which can include 6-Chloro-2-piperazino-1,3-benzothiazole, show a wide range of biological and pharmaceutical activity. Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

- Methods : Numerous methods have been reported for the synthesis of substituted piperazines .

- Results : The specific results or outcomes obtained for this application are not specified in the source .

属性

IUPAC Name |

6-chloro-2-piperazin-1-yl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3S/c12-8-1-2-9-10(7-8)16-11(14-9)15-5-3-13-4-6-15/h1-2,7,13H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKQTVOYPBKNRJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=C(S2)C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372617 | |

| Record name | 6-Chloro-2-(piperazin-1-yl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-piperazino-1,3-benzothiazole | |

CAS RN |

153025-29-7 | |

| Record name | 6-Chloro-2-(piperazin-1-yl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[4-(Aminosulfonyl)phenyl]ethyl}acetamide](/img/structure/B128588.png)

![N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzoyl)glycylleucyl-N~5~-(diaminomethylidene)ornithylthreonylglutaminylserylphenylalanyl-N-{2-[(5-sulfonaphthalen-1-yl)amino]ethyl}serinamide](/img/structure/B128596.png)

![methyl (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B128597.png)

![1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128609.png)

![1-[3-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128618.png)

![1-[(3S)-3-Hydroxycyclohexen-1-yl]ethanone](/img/structure/B128639.png)